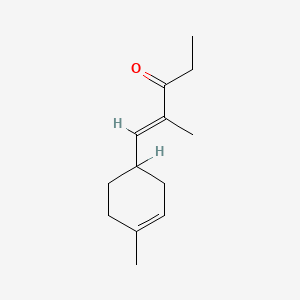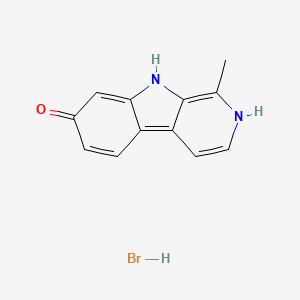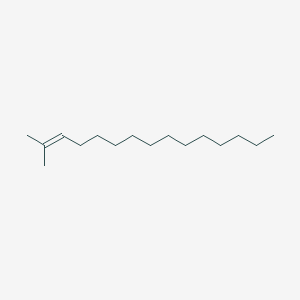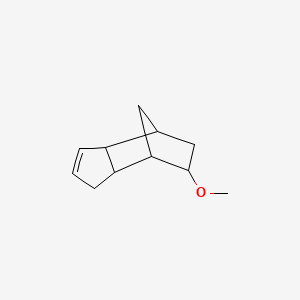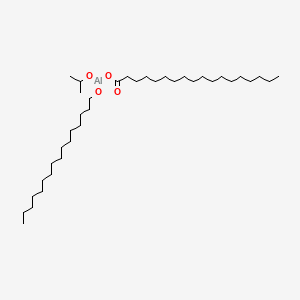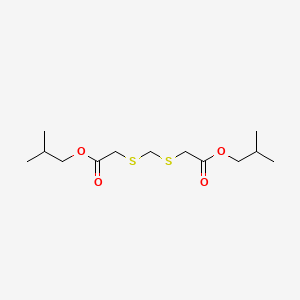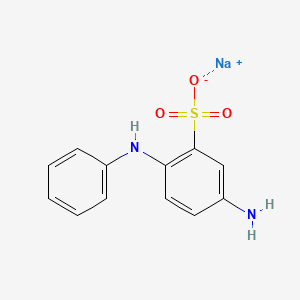
Sodium 5-amino-2-anilinobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-amino-2-anilinobenzenesulphonate is a chemical compound with the molecular formula C12H11N2NaO3S. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in research and industrial processes, making it a valuable substance in the realm of chemistry and beyond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-amino-2-anilinobenzenesulphonate typically involves the reaction of 5-amino-2-anilinobenzenesulfonic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves dissolving the acid in water, followed by the gradual addition of sodium hydroxide while maintaining a specific temperature and pH level .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants. The process is optimized for efficiency and yield, often involving continuous stirring and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-amino-2-anilinobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to produce amines and other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include various sulfonic acids, amines, and substituted derivatives, which have applications in different chemical processes and industries .
Scientific Research Applications
Sodium 5-amino-2-anilinobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a marker in various biological experiments.
Medicine: Research has explored its potential in drug development and as a component in pharmaceutical formulations.
Industry: It is employed in the manufacture of specialty chemicals and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of Sodium 5-amino-2-anilinobenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions. Its effects are mediated through binding to active sites on target molecules, altering their activity and leading to various physiological outcomes .
Comparison with Similar Compounds
Benzenesulfonic acid derivatives: These compounds share similar structural features and chemical properties.
Aminobenzoic acids: Compounds like para-aminobenzoic acid have comparable functional groups and reactivity
Uniqueness: Sodium 5-amino-2-anilinobenzenesulphonate stands out due to its specific combination of amino and sulfonate groups, which confer unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
40306-23-8 |
|---|---|
Molecular Formula |
C12H11N2NaO3S |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
sodium;5-amino-2-anilinobenzenesulfonate |
InChI |
InChI=1S/C12H12N2O3S.Na/c13-9-6-7-11(12(8-9)18(15,16)17)14-10-4-2-1-3-5-10;/h1-8,14H,13H2,(H,15,16,17);/q;+1/p-1 |
InChI Key |
NTQLJKGMHZNLIV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


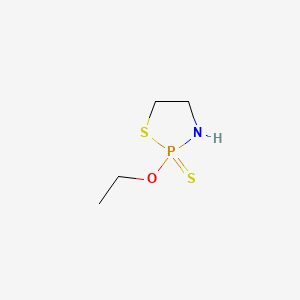
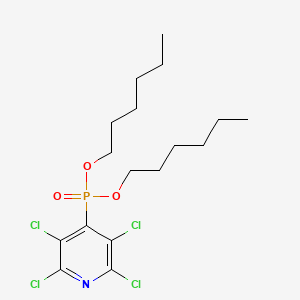
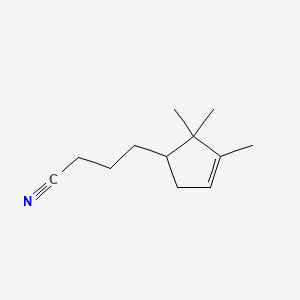
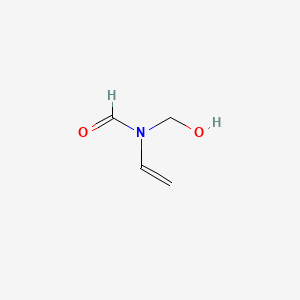
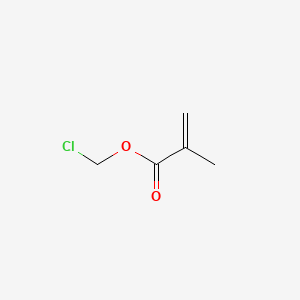
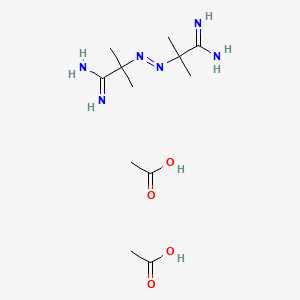
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
